molecular formula C12H6ClNO B8616063 6-Cyanonaphthalene-2-carbonyl chloride CAS No. 68635-22-3

6-Cyanonaphthalene-2-carbonyl chloride

Cat. No.: B8616063
CAS No.: 68635-22-3
M. Wt: 215.63 g/mol
InChI Key: SMWSFEBXMYRDEE-UHFFFAOYSA-N
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Description

6-Cyanonaphthalene-2-carbonyl chloride is a useful research compound. Its molecular formula is C12H6ClNO and its molecular weight is 215.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

68635-22-3

Molecular Formula

C12H6ClNO

Molecular Weight

215.63 g/mol

IUPAC Name

6-cyanonaphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H6ClNO/c13-12(15)11-4-3-9-5-8(7-14)1-2-10(9)6-11/h1-6H

InChI Key

SMWSFEBXMYRDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)C=C1C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.8 g of naphthalene-2,6-dicarboxylic acid monoamide, 10 ml of thionylchloride and 1 drop of dimethylformamide are refluxed for 5 hours. The clear yellow solution is evaporated down in vacuo and the solid evaporation residue is mixed with 20 ml of diethylether and 20 ml of petroleum ether, then stirred and suction filtered. The filter cake is washed with petroleum ether and diethylether and dried in vacuo.
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Synthesis routes and methods II

Procedure details

A mixture of 6-cyano-naphthalene-2-carboxylic acid (250.00 mg, 1.27 mmol), thionyl chloride (15 mL), and a few drops of DMF was refluxed for two hours under a condenser equipped with a drying tube containing anhydrous calcium sulfate. The thionyl chloride was then removed by high vacuum distillation, yielding a quantitative yield of a yellow solid. This material was not characterized, and was carried on without further purification.
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Synthesis routes and methods III

Procedure details

Compounds of formula II, where T is a bond, B is H, each of-e and g is C—H, f is a bond, V is a substituted carbonyl group, and Z′ is NH can be prepared as follows. Hydrolysis of naphthalene-2,6 dicarboxylic acid dimethyl ester with one equivalent of a base such as KOH, followed by acidification of the product with an acid such as HCl, affords the naphthalene mono carboxylic acid. After conversion of the carboxylic acid to an acid chloride with a reagent such as thionyl chloride and subsequent reaction with ammonia in methylene chloride, the resulting 6-carbamoyl-naphthalene-2-carboxylic acid methyl ester is reacted with triphosgene in trimethylphosphate to provide 6-cyano-naphthalene-2-carboxylic acid methyl ester. Hydrolysis of the ester with LiOH in aqueous THF solution, followed by reaction with thionyl chloride, affords 6-cyano-naphthalene-2-carbonyl chloride, which can then be coupled with alcohols or amines to provide compounds of the formula XX. The amidine, hydroxyamidine, or aminoamidine groups can be obtained from the nitrile as described previously to afford compounds the formula XXI, where R19 is H, and R22 is H, alkyl, OH, or NH2, and V is an alkylaminocarbonyl, dialkylaminocarbonyl, cycloalkylaminocarbonyl, aralkylaminocarbonyl, arylaminocarbonyl, heterocyclylaminocarbonyl, alkoxycarbonyl, cycloalkoxycarbonyl, aralkoxycarbonyl, aryloxycarbonyl, heterocyclyloxycarbonyl, or heteroaralkyloxycarbonyl.
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